![molecular formula C7H6ClNO4 B3088850 4-Chloro-2-methoxy-6-nitrophenol CAS No. 118724-89-3](/img/structure/B3088850.png)
4-Chloro-2-methoxy-6-nitrophenol
Overview
Description
4-Chloro-2-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is used as an intermediate in pharmaceutical research, pharmaceutical chemicals, and reagents . It can also be used to produce 4-Chloro-2-methoxy-6-nitrophenol .
Physical And Chemical Properties Analysis
4-Chloro-2-methoxyphenol is a clear pale yellow to light brown liquid . It has a melting point of 16-17 °C, a boiling point of 241 °C, and a density of 1.304 g/mL at 25 °C . It is slightly soluble in water .Scientific Research Applications
Intermediate in Pharmaceutical Research
4-Chloro-2-methoxyphenol is used as an intermediate in pharmaceutical research . It plays a crucial role in the synthesis of various pharmaceutical chemicals and reagents .
Production of 4-Chloro-2-methoxy-6-nitrophenol
This compound can be used to produce 4-Chloro-2-methoxy-6-nitrophenol . This indicates its importance in the production of other chemical compounds .
Application Intermediate
Apart from being used in pharmaceutical research, 4-Chloro-2-methoxyphenol is also used as an application intermediate . This means it can be used in the production of a wide range of products .
Solubility
4-Chloro-2-methoxyphenol is slightly soluble in water . This property can be useful in various applications where water solubility is required .
Electrochemical Reduction
There is research indicating that similar compounds, such as 4-chloro-2-nitrophenol, can undergo electrochemical reduction . This could potentially open up new avenues for the use of 4-Chloro-2-methoxy-6-nitrophenol in electrochemical applications .
Synthesis of Quinoline Derivatives
4-Chloro-2-methoxy-6-nitrophenol could potentially be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of applications, including in the pharmaceutical industry .
Safety and Hazards
Mechanism of Action
Target of Action
Exiguobacterium sp. and Pseudomonas sp . These enzymes, including 4C2NP reductase and 4-chloro-2-aminophenol (4C2AP) dehalogenase, are involved in the degradation of 4C2NP .
Mode of Action
The compound is first reduced by a monooxygenase enzyme to form a Meisenheimer complex . This complex then undergoes further transformations, including dehalogenation, to form various metabolites .
Biochemical Pathways
The degradation of 4C2NP involves the formation of 4-chloro-2-aminophenol (4C2AP) and 2-aminophenol (2AP) as possible metabolites . The degradation pathway of 4C2NP in Exiguobacterium sp. involves the release of stoichiometric amounts of chloride and ammonium ions .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, can provide some insights . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its solubility, stability, and reactivity.
Result of Action
The degradation of similar compounds like 4c2np by bacteria results in the detoxification of the compound and its conversion into less harmful substances . This process can be beneficial for the bioremediation of environments contaminated with such pollutants .
Action Environment
The action of 4C2MNP is likely influenced by various environmental factors. For instance, the degradation of 4C2NP by Exiguobacterium sp. was found to be faster in non-sterilized soil than sterilized soil . Additionally, the degradation efficiency of 4C2NP was influenced by factors such as initial pH, initial concentration of 4C2NP, and power dissipation .
properties
IUPAC Name |
4-chloro-2-methoxy-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIWFXNPHQZWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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